CYP2C9 Inhibition Potency: Cloperidone vs. Vatalanib and Other Inhibitors
In a machine learning-driven screening study, cloperidone was experimentally validated as a CYP2C9 inhibitor with an IC50 of 17.7 μM in supersome assays [1]. This potency was compared head-to-head with vatalanib, identified as the strongest inhibitor in the panel with an IC50 of 0.067 μM [1]. Cloperidone's potency is approximately 264-fold weaker than vatalanib but substantially stronger than sertindole (IC50 = 40-85 μM range) [1].
| Evidence Dimension | CYP2C9 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17.7 μM |
| Comparator Or Baseline | Vatalanib (IC50 = 0.067 μM); Sertindole (IC50 = 40-85 μM) |
| Quantified Difference | 264-fold weaker than vatalanib; ≥2.3-fold more potent than sertindole |
| Conditions | CYP2C9 supersomes, in vitro inhibition assay |
Why This Matters
Researchers selecting a CYP2C9 inhibitor for metabolism studies must consider potency tier; cloperidone offers moderate potency distinct from ultra-potent (vatalanib) or weak (sertindole) alternatives.
- [1] PLOS Computational Biology. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9. 2022. Table 5: In vitro inhibition assays of 18 tested compounds. View Source
